
8-(2,3-Difluorophenyl)-1H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2,3-Difluorophenyl)-1H-purine: is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a purine ring substituted with a 2,3-difluorophenyl group, which imparts distinct chemical and biological characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is through a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the 2,3-difluorophenyl group is coupled with a halogenated purine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 8-(2,3-Difluorophenyl)-1H-purine can undergo various chemical reactions, including:
Oxidation: The purine ring can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can target the purine ring or the difluorophenyl group, leading to partially or fully reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions on the purine ring that are activated by the presence of the difluorophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-purines, while substitution reactions can introduce various functional groups onto the purine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 8-(2,3-difluorophenyl)-1H-purine is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities. The presence of the difluorophenyl group can enhance the compound’s ability to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. Its ability to modulate specific biological pathways makes it a promising lead compound for the development of new drugs, particularly in the areas of oncology and infectious diseases.
Industry: The compound’s unique properties make it valuable in various industrial applications, including the development of advanced materials and the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 8-(2,3-difluorophenyl)-1H-purine involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
N-(2,3-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but differs in its core structure, which is a benzamide rather than a purine.
Fluorinated Quinolines: These compounds also feature fluorine atoms and are known for their biological activities, particularly as antibacterial agents.
Uniqueness: 8-(2,3-Difluorophenyl)-1H-purine is unique due to its combination of a purine ring and a difluorophenyl group. This structural feature imparts distinct chemical reactivity and biological activity, setting it apart from other fluorinated compounds.
Eigenschaften
CAS-Nummer |
878287-57-1 |
|---|---|
Molekularformel |
C11H6F2N4 |
Molekulargewicht |
232.19 g/mol |
IUPAC-Name |
8-(2,3-difluorophenyl)-7H-purine |
InChI |
InChI=1S/C11H6F2N4/c12-7-3-1-2-6(9(7)13)10-16-8-4-14-5-15-11(8)17-10/h1-5H,(H,14,15,16,17) |
InChI-Schlüssel |
BQXUVRWLGFOBOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)F)C2=NC3=NC=NC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Pyridin-2-yl)-8-aza-5-azoniaspiro[4.5]decane](/img/structure/B12348321.png)
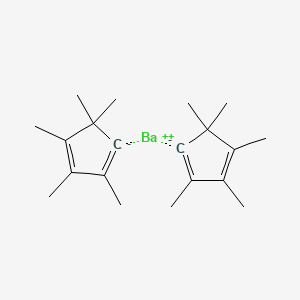
![4-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B12348335.png)
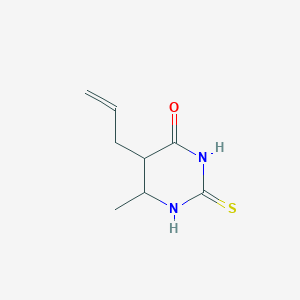
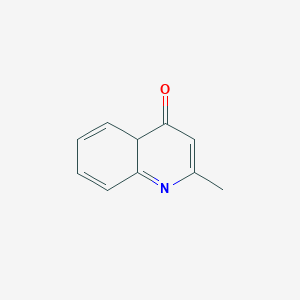
![Disodium 6-[(e)-{4-[(e)-(4-ethoxyphenyl)diazenyl]phenyl}diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12348369.png)
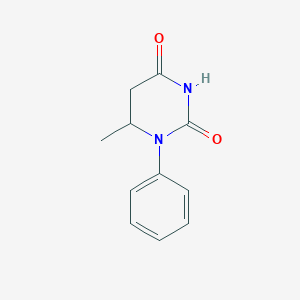
![[(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12348375.png)
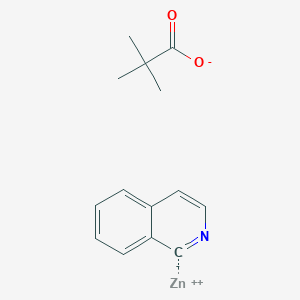
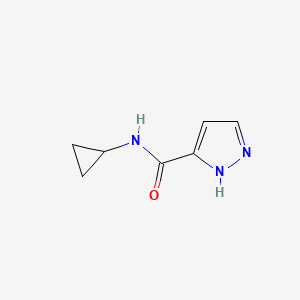
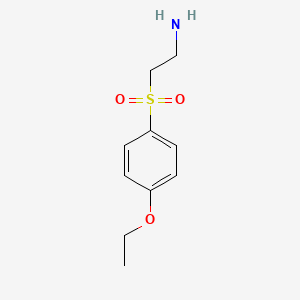
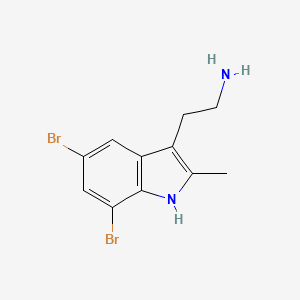
![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester](/img/structure/B12348409.png)

